Medicagenic acid

描述

- Castanogenin(Medicagenic acid)是一种三萜类化合物,存在于Herniaria glabra 的根部。

- 它属于齐墩果烷型三萜类化合物,化学式为C30H46O6 .

- Castanogenin 可溶于甲醇、乙醇和 DMSO 等有机溶剂。

- 其熔点约为 380-382°C(分解),外观为白色至淡黄色固体。

- 历史上,Castanogenin 已从Medicago sativa L. 的根部分离出来,俗称苜蓿 .

- 苜蓿是一种广泛种植的牧草,具有高营养价值,富含蛋白质、维生素和矿物质。 它几个世纪以来一直被用作人类健康和牲畜饲料的宝贵植物 .

准备方法

- Castanogenin 可从Herniaria glabra 的根部获得。

- 文献中并未广泛记录具体的合成路线和工业生产方法。

化学反应分析

- Castanogenin 经历各种化学反应,包括氧化、还原和取代。

- 这些反应中常用的试剂和条件没有得到很好的记录。

- 这些反应形成的主要产物将取决于具体的反应条件。

科学研究应用

Cholesterol-Lowering Effects

Mechanism of Action

Medicagenic acid has been shown to lower plasma cholesterol levels effectively. Research indicates that a purified preparation of this compound saponin can reduce plasma cholesterol by approximately 20%, with significant reductions in high-density lipoprotein (HDL) and triglycerides as well . The mechanism behind this effect involves enhancing the elimination of body-synthesized cholesterol, making it a potential therapeutic agent for hypercholesterolemia and hyperlipidemia.

Comparative Efficacy

In studies comparing this compound saponin to other saponins, such as soyasaponin B, it was found that this compound required significantly lower doses to achieve similar biological responses. For instance, dosages as low as 10% of the soyasaponin B dose were effective . This efficiency suggests that this compound could be a preferred choice for formulations aimed at cholesterol management.

Prevention of Urinary Stones

Inhibition of Calcium Oxalate Crystallization

Recent studies have explored the potential of this compound's metabolites in preventing urinary stone formation, particularly calcium oxalate stones. In vitro assays demonstrated that hepatic metabolites of this compound could inhibit the aggregation of calcium oxalate crystals and reduce their retention in renal tubular cells. This dual action could significantly lower the risk of stone formation .

Experimental Findings

The crystallization assay results indicated a tentative effect on crystal aggregation when treated with this compound metabolites. Although the inhibition was less pronounced compared to other compounds like aescin, it still showed promise for future therapeutic applications in urology .

Nutraceutical and Functional Food Applications

Food Supplementation

this compound is increasingly recognized for its potential use as a food supplement or in functional foods due to its favorable taste profile compared to other saponins. Its incorporation into dietary products could enhance their health benefits, particularly concerning cardiovascular health and metabolic regulation .

Health Benefits Beyond Cholesterol Management

Beyond its lipid-lowering effects, this compound is believed to support overall health by providing antioxidant properties and enhancing immune function. These benefits make it an attractive candidate for inclusion in dietary supplements aimed at promoting wellness and preventing chronic diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Peeters et al. (2020) | Urinary Stone Prevention | This compound metabolites inhibited calcium oxalate crystal aggregation and retention in vitro. |

| Patent US20090318377A1 | Cholesterol Management | This compound saponin reduced plasma cholesterol levels significantly at lower doses compared to soyasaponin B. |

| Massiot (1988) | General Health Benefits | This compound linked to hypocholesterolemic activity and potential immune support. |

作用机制

- Castanogenin 发挥作用的确切机制仍是一个正在进行的研究领域。

- 它可能与特定的分子靶点和途径相互作用,但需要进行详细的研究。

相似化合物的比较

- Castanogenin 属于齐墩果烷型三萜类化合物。

- 类似的化合物包括人参皂苷元、bayogenin、大豆皂苷元和zanhic acid。

- 其独特之处在于其特定的结构和生物活性 .

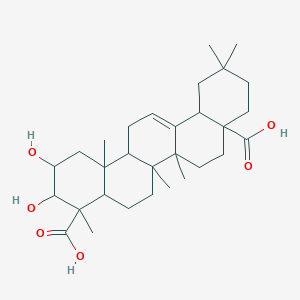

属性

IUPAC Name |

2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGXIXSKISLYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

599-07-5 | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

352 - 353 °C | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of medicagenic acid?

A: this compound has a molecular formula of C30H48O5 and a molecular weight of 488.7 g/mol. [, ]

Q2: What is the chemical structure of this compound?

A: this compound is a pentacyclic triterpenoid, specifically a 2β,3β-dihydroxyolean-12-en-23,28-dioic acid. []

Q3: Are there any known spectroscopic data available for this compound?

A: Yes, researchers utilize various spectroscopic methods, including 1D and 2D NMR (1H, 13C, DEPT, COSY, TOCSY, NOESY, HSQC, and HMBC) and mass spectrometry (FAB-MS, ESI-MS/MS), to elucidate the structure of this compound and its derivatives. [, , , , ]

Q4: Does the position of the carboxylic group in this compound influence its reactivity?

A: Research suggests that the carboxylic group directly attached to the triterpenic core of this compound is less reactive than carboxylic groups present in the sugar moieties of other saponins, like soyasaponin I. This difference in reactivity was observed during ester formation in alcoholic solutions. []

Q5: What is the biological significance of this compound?

A: this compound is a prominent sapogenin found in various plant species, notably in the genus Medicago. It exhibits diverse biological activities, including antifungal, haemolytic, and potential anti-nutritional effects in monogastric animals. [, , , , ]

Q6: What is the relationship between the structure of this compound derivatives and their antifungal activity?

A: Studies indicate that the presence of free hydroxyl groups at specific positions on the aglycone moiety of this compound is crucial for its antifungal activity. Modifications like acetylation or methylation of these hydroxyl groups reduce the compound's efficacy against fungi like Sclerotium rolfsii. [, , ]

Q7: Does this compound play a role in alfalfa's resistance to pea aphids?

A: While some studies suggested a potential role for this compound in alfalfa's resistance to pea aphids, research evaluating aphid reproduction rates on alfalfa with varying this compound content found no correlation. This suggests that other factors might be more significant in conferring resistance. []

Q8: How does this compound content vary among different alfalfa varieties?

A: Significant variation in this compound content exists among alfalfa cultivars. Studies utilizing HPLC and bioassays demonstrated differences in this compound levels across Mexican, Spanish, and USA alfalfa varieties, highlighting the influence of genetic background on compound accumulation. []

Q9: Does cholesterol addition mitigate the anti-nutritional effects of this compound in animal feed?

A: Yes, supplementing diets containing high-medicagenic acid alfalfa products with cholesterol can ameliorate the negative effects on animal performance. For instance, adding 1% cholesterol to chick diets containing high-medicagenic acid alfalfa leaf protein concentrate restored growth performance comparable to low-medicagenic acid diets or those supplemented with ethanol-washed concentrate. [, ]

Q10: Are there any potential applications of this compound in combating plant pathogens?

A: Research suggests that this compound and its derivatives show promise as antifungal agents against various plant pathogens. Studies demonstrated the efficacy of this compound glycosides in inhibiting the growth of fungi like Fusarium oxysporum, Botrytis cinerea, and Gaeumannomyces graminis var. tritici, highlighting their potential in crop protection strategies. [, , ]

Q11: Can this compound and its derivatives interact with pharmaceuticals in the bovine gastrointestinal system?

A: Yes, in vitro studies on bovine abomasal and duodenal tissues revealed that this compound, particularly at higher concentrations (100 μM), can synergistically enhance the contractile effects of pharmaceuticals like erythromycin, flunixin meglumine, and levamisole. This highlights the potential for interactions between this compound and commonly used drugs in livestock. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。